molecular formula C11H12N2O2 B1336015 6-Dimethylamino-1H-indole-2-carboxylic acid CAS No. 100060-36-4

6-Dimethylamino-1H-indole-2-carboxylic acid

Cat. No. B1336015
Key on ui cas rn: 100060-36-4
M. Wt: 204.22 g/mol
InChI Key: VSCCUJFHSMALIB-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 6-(N,N-dimethylamino)indole-2-carboxylate (PREPARATION 88, 0.80 g), potassium hydroxide (0.25 g), the title compound is obtained, NMR (300 MHz, CD3OD) 7.62, 7.13, 7.11, 7.01, and 3.11 δ.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([C:13]([O:15]C)=[O:14])[NH:10]2)=[CH:6][CH:5]=1)[CH3:3].[OH-].[K+]>>[CH3:3][N:2]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([C:13]([OH:15])=[O:14])[NH:10]2)=[CH:6][CH:5]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(C)C1=CC=C2C=C(NC2=C1)C(=O)OC
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the general procedure of PREPARATION 63

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=CC=C2C=C(NC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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